

# A Comprehensive Technical Guide to 2-Ethylpyrazine (CAS Number: 13925-00-3)

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## Compound of Interest

Compound Name: 2-Ethylpyrazine

Cat. No.: B1221505

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## Abstract

This technical guide provides an in-depth overview of **2-Ethylpyrazine** (CAS No. 13925-00-3), a heterocyclic organic compound. The document details its physicochemical properties, synthesis methodologies, and analytical techniques. Furthermore, it addresses the associated hazards, toxicological data, and safety protocols. While primarily recognized as a significant flavor and fragrance component, this guide also explores the broader context of pyrazine derivatives in pharmaceutical research, including their potential biological activities and implications for drug development.

## Chemical and Physical Properties

**2-Ethylpyrazine** is a colorless to pale yellow liquid with a characteristic nutty and roasted aroma.<sup>[1]</sup> It is a member of the pyrazine class of compounds, which are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4.<sup>[2]</sup>

## Table 1: Physicochemical Properties of 2-Ethylpyrazine

Property	Value	Reference(s)
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub>	[3]
Molecular Weight	108.14 g/mol	[3]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Nutty, roasted, musty, cocoa	[3]
Boiling Point	152-153 °C at 760 mmHg	[4][5]
Melting Point	Not available	[5]
Density	0.984 g/mL at 25 °C	[3]
Solubility	Soluble in water and organic solvents	[4]
Vapor Pressure	1.67 mmHg	[4]
Refractive Index	n <sub>20</sub> /D 1.498	[3]
Flash Point	43 °C (109.4 °F)	[5]

**Table 2: Spectroscopic Data for 2-Ethylpyrazine**

Technique	Key Data	Reference(s)
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 90 MHz)	δ (ppm): 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.34, 1.25	[4]
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 25.16 MHz)	δ (ppm): 158.86, 144.20, 144.00, 142.17, 28.68, 13.36	[4]
Mass Spectrometry (EI)	Dominant ions at m/z: 107, 108, 80, 53, 52	[4]
Infrared (IR) Spectroscopy	Data available in spectral databases.	[4]

## Synthesis and Manufacturing

The industrial production of **2-ethylpyrazine** can be achieved through several synthetic routes.

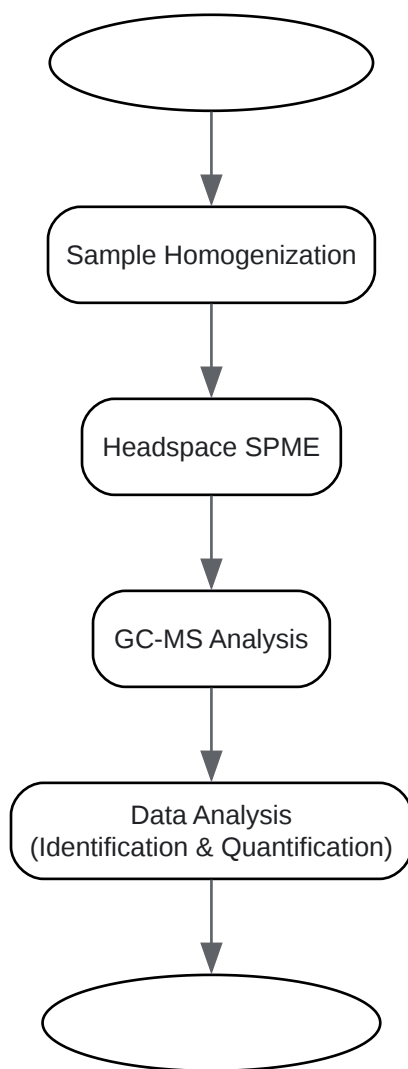
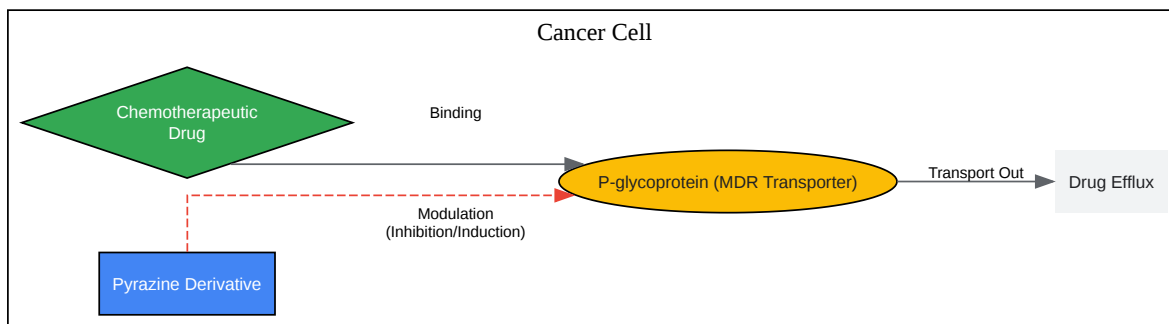
- **Condensation Reaction:** A commercially viable method involves the condensation of ethylenediamine with a dicarbonyl compound such as 2,3-butanedione (diacetyl).[6] This reaction proceeds via a nucleophilic addition followed by cyclization and dehydration.[6]
- **Alkylation of Methylpyrazine:** Another approach is the alkylation of 2-methylpyrazine with ethylene using metal catalysts like palladium or platinum on a support.[2]
- **Modified Chichibabin Synthesis:** This method utilizes  $\alpha$ -amino ketones or their equivalents as starting materials.[6]

## Biological Activity and Drug Development Context

While **2-Ethylpyrazine** is primarily used in the food and fragrance industries, the pyrazine scaffold is of significant interest in medicinal chemistry. Pyrazine derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antioxidant effects.

Although direct studies on the specific signaling pathways of **2-Ethylpyrazine** are limited, research on related pyrazine compounds provides valuable insights for drug development professionals. For instance, certain pyrazine derivatives have been shown to influence multidrug resistance in cancer cell lines.

## Diagram 1: Generalized Role of Pyrazine Derivatives in Modulating Multidrug Resistance



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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Ethylpyrazine (CAS Number: 13925-00-3)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1221505#cas-number-13925-00-3-properties-and-hazards]

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